molecular formula C30H18F2O2 B12841324 p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl- CAS No. 22030-92-8

p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-

Cat. No.: B12841324
CAS No.: 22030-92-8
M. Wt: 448.5 g/mol
InChI Key: YEXPNFDNTFACLQ-UHFFFAOYSA-N
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Description

Introduction to p-Benzoquinone, 2,5-Bis(p-fluorophenyl)-3,6-diphenyl-

Chemical Identity and Nomenclature

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as 2,5-bis(4-fluorophenyl)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione . This name reflects its cyclohexadienedione core, where positions 2 and 5 are substituted with 4-fluorophenyl groups, while positions 3 and 6 bear phenyl groups. The systematic classification places it within the quinone family, specifically as a tetra-aryl-substituted para-benzoquinone derivative.

The molecular formula, C~30~H~18~F~2~O~2~ , and exact mass of 448.127 g/mol , highlight its aromatic and fluorinated characteristics. The structural arrangement of substituents influences its electronic properties, as the electron-withdrawing fluorine atoms on the para positions of the aryl groups modulate the quinone’s redox behavior.

Property Value Source Citation
CAS Registry Number 22030-92-8
Molecular Formula C~30~H~18~F~2~O~2~
Molecular Weight 448.460 g/mol
Exact Mass 448.127 g/mol
SMILES Notation C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F
Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and database identifiers, reflecting its use across diverse chemical inventories:

  • 2,5-Bis(p-fluorophenyl)-3,6-diphenyl-p-benzoquinone
  • DTXSID60345828 (EPA’s DSSTox Substance ID)
  • Nikkaji J142.084D (Japanese Chemical Substance Database)
  • Wikidata Q82118577

Additional registry numbers include the PubChem CID 607390 , which provides access to its 3D conformational data and computed physicochemical properties. The compound’s HS code, 2914700090 , classifies it under halogenated derivatives of quinones for international trade.

Identifier Type Value Source Citation
PubChem CID 607390
DSSTox Substance ID DTXSID60345828
Wikidata ID Q82118577
HS Code 2914700090

Historical Context of Benzoquinone Derivatives in Organic Chemistry

Benzoquinone derivatives have been pivotal in advancing synthetic methodologies since the late 19th century. The parent compound, 1,4-benzoquinone (para-quinone), emerged as a versatile dehydrogenation agent and dienophile in Diels-Alder reactions. Its ability to participate in redox cycles, transitioning between quinone and hydroquinone states, underpinned applications in catalysis and polymer chemistry.

The introduction of aryl substituents, such as fluorophenyl groups, marked a significant evolution in quinone chemistry. Fluorine’s electronegativity enhances the electron-deficient character of the quinone core, making derivatives like 2,5-bis(p-fluorophenyl)-3,6-diphenyl-p-benzoquinone effective in metathesis reactions to suppress alkene migration. Historically, such substitutions were explored to fine-tune solubility and stability in organic solvents, enabling their use in photochemical and electrochemical studies.

A notable milestone was the Thiele–Winter reaction (1898), where 1,4-benzoquinone reacts with acetic anhydride to form hydroxyquinol triacetate. This reaction demonstrated the utility of quinones in synthesizing polyfunctional aromatic compounds, a principle extended to fluorinated analogs in modern drug intermediate synthesis. For instance, the antibacterial properties of quinone derivatives, as explored in recent studies, underscore their continued relevance in medicinal chemistry.

Properties

CAS No.

22030-92-8

Molecular Formula

C30H18F2O2

Molecular Weight

448.5 g/mol

IUPAC Name

2,5-bis(4-fluorophenyl)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)28(22-13-17-24(32)18-14-22)26(30(27)34)20-9-5-2-6-10-20/h1-18H

InChI Key

YEXPNFDNTFACLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of Phenol Derivatives

  • Catalysts : Transition metal complexes, especially cobalt and manganese salen-type complexes, are widely used as catalysts. For example, bis(salicylidene) ethylene diimino cobalt(II) and its manganese analogs have been demonstrated to effectively catalyze the oxidation of phenol to p-benzoquinone under oxygen atmosphere.

  • Catalyst Preparation : The catalysts are typically prepared by forming Schiff bases from salicylaldehyde and amines, followed by complexation with cobalt or manganese salts such as CoCl2·6H2O or MnCl2·4H2O. The molar ratio of Schiff base to metal is generally 2:1.

Reaction Conditions

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), benzonitrile, and hexamethylphosphoric triamide are preferred. These solvents facilitate the dissolution of reactants and catalysts and influence the reaction yield and selectivity.

  • Temperature and Pressure : The oxidation reaction is typically conducted at temperatures ranging from 60°C to 110°C and under oxygen pressures of 1 to 20 atmospheres. Elevated pressure enhances oxygen solubility and reaction rate.

  • Reaction Time : Reaction times vary but are often around 1 to 3 hours to achieve significant conversion and yield.

  • Catalyst Loading : Catalyst concentration ranges from 0.10 to 2.00 moles per mole of phenol, balancing activity and cost-effectiveness.

Process Description

A typical process involves dissolving the phenol derivative and catalyst in the chosen solvent, charging the mixture into a pressurized reactor, introducing oxygen or oxygen-enriched air, and heating to the desired temperature. After the reaction, the mixture is cooled, depressurized, and the product is separated by extraction or distillation.

Specific Example for p-Benzoquinone Derivatives

An example from patent literature describes the oxidation of phenol with bis(salicylidene)propylene-1,2-diimino cobalt(II) catalyst in DMF at 60°C under 200 psig oxygen pressure for 3 hours, yielding approximately 40% p-benzoquinone.

Another method involves cobalt nitrate hexahydrate and triphenylphosphine as catalysts in DMF solvent, reacting phenol under 20 atm oxygen at 60°C for 1 hour, yielding p-benzoquinone with significant conversion.

Parameter Typical Range / Example Notes
Catalyst Type Bis(salicylidene) ethylene diimino Co(II), Mn analogs, Co(NO3)2·6H2O + triphenylphosphine Transition metal salen complexes or metal salts with ligands
Catalyst Loading 0.10 – 2.00 moles per mole phenol Optimized for yield and cost
Solvent DMF, NMP, benzonitrile, hexamethylphosphoric triamide Polar aprotic solvents preferred
Temperature 60°C – 110°C Higher temperatures increase rate
Pressure (Oxygen) 1 – 20 atm (e.g., 200 psig) Enhances oxygen solubility
Reaction Time 1 – 3 hours Dependent on catalyst and conditions
Yield (p-Benzoquinone) Up to 40% (example) Varies with catalyst and conditions
  • The choice of solvent critically affects the reaction efficiency and product separation. For instance, NMP allows continuous distillation of p-benzoquinone, facilitating product recovery, whereas DMF requires extractive separation using solvents like isopentane.

  • The molar ratio of main catalyst to co-catalyst and the total catalyst amount significantly influence conversion and selectivity. Optimizing these ratios is essential for industrial viability.

  • The oxidation process avoids the use of highly corrosive reagents like sodium dichromate or manganese dioxide in sulfuric acid, making it safer and more environmentally friendly.

  • The process is applicable to substituted phenols, including those bearing fluorophenyl and diphenyl groups, enabling the synthesis of complex p-benzoquinone derivatives such as 2,5-bis(p-fluorophenyl)-3,6-diphenyl-p-benzoquinone.

The preparation of p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-, is effectively achieved through catalytic oxidation of the corresponding phenol derivatives using cobalt or manganese salen-type catalysts in polar aprotic solvents under controlled temperature and oxygen pressure. The process parameters such as catalyst type and loading, solvent choice, temperature, pressure, and reaction time are critical for optimizing yield and purity. These methods provide a safer and more efficient alternative to traditional oxidation routes involving harsh reagents.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone, altering its electronic properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, cerium ammonium nitrate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Various quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone involves its interaction with molecular targets through its quinone core. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to cell apoptosis. The fluorophenyl and diphenyl groups may also enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-
  • CAS Registry Number : 22030-92-8
  • Molecular Formula : C₃₀H₁₈F₂O₂
  • Molecular Weight : 448.46 g/mol

Structural Features: This compound features a central para-benzoquinone (p-quinone) core substituted with two para-fluorophenyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4. The fluorine atoms on the para positions of the aryl rings enhance electronegativity, while the phenyl groups contribute steric bulk.

Comparison with Structurally Similar Compounds

Pyrazine, 2,5-bis(p-fluorophenyl)-3,6-diphenyl- (CAS 22158-34-5)

  • Molecular Formula : C₂₈H₁₈F₂N₂
  • Molecular Weight : 420.45 g/mol
  • Key Differences: Core Structure: Replaces the benzoquinone oxygen atoms with nitrogen atoms, forming a pyrazine ring. This substitution alters electronic properties, as pyrazine is a weaker electron acceptor compared to quinone. Applications: Pyrazine derivatives are often used in coordination chemistry and catalysis, whereas quinones are more common in redox-active systems.

Benzophenone Derivatives (e.g., BP-1, BP-3)

  • Example: Benzophenone-3 (Oxybenzone, CAS 131-57-7)
  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.24 g/mol
  • Key Differences: Functional Groups: Benzophenones feature a ketone group bridging two aromatic rings, whereas the target compound has a fully conjugated quinone system. Substituents: BP-3 includes hydroxyl groups, increasing hydrophilicity, while fluorine substituents in the target compound enhance lipophilicity and thermal stability. Applications: Benzophenones are UV filters; the target compound’s redox activity suggests different applications, such as in energy storage or organic electronics .

3-Benzoylbenzoic Acid (CAS 579-18-0)

  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol
  • Key Differences: Acidity: The carboxylic acid group in 3-benzoylbenzoic acid introduces acidity (pH-dependent solubility), absent in the target compound. Reactivity: The benzoic acid derivative may participate in esterification or salt formation, whereas the quinone is more likely to undergo reduction or act as an electron acceptor .

Comparative Data Table

Property Target Compound Pyrazine Analog Benzophenone-3 3-Benzoylbenzoic Acid
Core Structure p-Benzoquinone Pyrazine Benzophenone Benzoylbenzoic Acid
Key Functional Groups Quinone, p-fluorophenyl, phenyl Pyrazine, p-fluorophenyl, phenyl Ketone, hydroxyl Ketone, carboxylic acid
Molecular Weight 448.46 g/mol 420.45 g/mol 228.24 g/mol 226.23 g/mol
Polarity Moderate (quinone + fluorine) Low (pyrazine + fluorine) High (hydroxyl groups) High (carboxylic acid)
Potential Applications Redox materials, organic electronics Coordination chemistry, catalysts UV absorption, cosmetics Pharmaceuticals, polymers

Research Findings and Implications

  • This contrasts with hydroxyl-containing benzophenones, which prioritize UV absorption via conjugation .
  • Steric Considerations : The 2,5-bis(p-fluorophenyl) and 3,6-diphenyl substitution pattern creates steric hindrance, likely reducing aggregation in solid-state applications compared to less-substituted analogs.
  • Thermal Stability: Fluorinated aryl groups enhance thermal stability compared to non-fluorinated benzophenones, aligning with trends observed in fluorinated polymers and dyes .

Biological Activity

p-Benzoquinone, specifically 2,5-bis(p-fluorophenyl)-3,6-diphenyl-, is a synthetic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes a quinone moiety that contributes to its reactivity and potential pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

  • Molecular Formula : C30_{30}H18_{18}F2_{2}O2_{2}
  • Molecular Weight : 448.46 g/mol
  • CAS Number : 22030-92-8

Biological Activity Overview

The biological activity of p-Benzoquinone derivatives has been widely studied due to their potential applications in cancer therapy, antimicrobial activity, and as inhibitors of various biological targets.

Anticancer Activity

Research indicates that p-Benzoquinone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis. For instance, studies have shown that quinones can inhibit mitochondrial respiration, thereby disrupting ATP production and promoting cell death in cancerous cells .

Antimicrobial Properties

The antimicrobial activity of p-Benzoquinone derivatives has also been documented. These compounds can interfere with bacterial cell wall synthesis and function as potent inhibitors of bacterial growth. Their effectiveness against multi-drug resistant strains makes them a subject of interest for developing new antibacterial therapies .

Case Study 1: Anticancer Mechanism

A study examining the effects of p-Benzoquinone on various cancer cell lines revealed that it induces apoptosis via the activation of caspase pathways. The compound was tested on breast cancer and leukemia cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)2.5Caspase activation
HL-60 (Leukemia)1.8Reactive oxygen species generation

Case Study 2: Antimicrobial Activity

In another study focused on the antimicrobial properties of p-Benzoquinone, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) below 10 µg/mL for both strains .

BacteriaMIC (µg/mL)Effectiveness
Staphylococcus aureus5Strong inhibition
Escherichia coli8Moderate inhibition

The biological activity of p-Benzoquinone is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS). This process leads to oxidative damage in cellular components such as lipids, proteins, and DNA. Additionally, p-Benzoquinone can form adducts with nucleophiles in biological systems, further contributing to its cytotoxic effects .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the redox behavior of substituted p-benzoquinones?

Infrared (IR) spectroelectrochemistry is a robust method to monitor redox-induced structural changes. For example, in situ IR studies in ionic liquids reveal hydrogen bonding and protonation effects during electrochemical reduction, which alter quinone electron density and reaction pathways . Mass spectrometry (MS) is critical for confirming molecular weight and fragmentation patterns, as demonstrated in the EPA/NIH Mass Spectral Database for the compound (C30H18F2O2, MW 448) .

Q. How can researchers optimize catalytic hydrogenation of substituted p-benzoquinones to hydroquinone derivatives?

Using Pd/γ-Al2O3 catalysts under mild conditions (30°C, 3.0 MPa H2, 2 h) achieves 100% conversion and 96.9% hydroquinone selectivity. Key parameters include a 3:47 mass ratio of quinone to methanol and 0.25% catalyst loading by quinone mass .

Q. What thermodynamic data are available for substituted p-benzoquinones?

Heats of combustion and redox thermodynamics are well-documented. Pilcher and Sutton (1956) reported combustion enthalpies for p-benzoquinone derivatives, enabling calculation of Gibbs free energy changes for redox reactions .

Advanced Research Questions

Q. How does photolysis of substituted p-benzoquinones in aqueous solutions depend on pH and irradiation wavelength?

Photolysis at pH 2–12 and λ = 254–365 nm produces benzene-1,2,4-triol as the primary product. Acidic conditions favor faster degradation due to proton-assisted charge transfer, while alkaline media stabilize quinone dianions, slowing reaction kinetics .

Q. What mechanisms explain oxygen isotope exchange in substituted p-benzoquinones during enzymatic reactions?

Quinones undergo oxygen exchange with water, with o-benzoquinone exchanging faster than p-isomers. In peroxygenase-catalyzed benzene oxidation, H2<sup>18</sup>O2 labels quinone oxygen atoms, revealing enzymatic vs. non-enzymatic oxygen incorporation pathways .

Q. How can substituents influence the electrochemical stability of substituted p-benzoquinones in energy storage systems?

Fluorophenyl and phenyl groups enhance steric hindrance and electron cloud delocalization, reducing oxidative degradation in Zn-ion batteries. UV spectral analysis (200–300 nm) tracks CO bond degradation products like unsubstituted p-benzoquinone .

Q. What role do substituted p-benzoquinones play in metabolic pathway dysregulation under hyperglycemic conditions?

In HG-cultured BeWo cells, p-benzoquinone levels (+3.78 FC) enrich the Glycerol Phosphate Shuttle and Glycerolipid Metabolism pathways, suggesting oxidative stress links to lipid dysregulation. SMPDB pathway analysis with FDR-corrected p-values (<0.05) identifies key nodes .

Q. How can intercalation compounds of substituted p-benzoquinones with layered materials (e.g., MoS2) be quantitatively analyzed?

Residual hydrocarbon interference complicates direct quantification. Indirect methods assume constant toluene ratios (e.g., 0.05) and estimate ~10% quinone intercalation via XRD and elemental analysis .

Methodological Notes

  • Contradictions in Data : highlights discrepancies in oxygen isotope labeling during enzymatic vs. non-enzymatic reactions, emphasizing the need for controlled isotopic tracing.
  • Advanced Techniques : 2D correlation analysis of spectroelectrochemical data (e.g., IR vs. voltage) resolves overlapping redox mechanisms in acetonitrile .

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